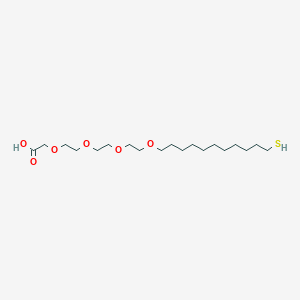
3-Aminopyridine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopyridine-2,4-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their stability and diversified reactivity, making them significant in both natural and synthetic chemistry . This compound features an amino group at the 3-position and carboxylic acid groups at the 2- and 4-positions on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Aminopyridine-2,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the nitration of pyridine derivatives followed by reduction and subsequent carboxylation . Another method includes the oxidation of quinoline precursors in the presence of nitric acid and a catalytic amount of manganese .
Industrial Production Methods
Industrial production often employs the oxidation of substituted quinoline precursors due to its efficiency and higher yield. The reaction typically involves the use of nitric acid and manganese as a catalyst, resulting in significantly enhanced yields of the desired dicarboxylic acids .
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminopyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Zinc and hydrochloric acid are typical reducing agents.
Substitution: Organolithium and organomagnesium reagents are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Aminopyridine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3-Aminopyridine-2,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its anticancer activity, the compound induces apoptosis through the mitochondria-mediated pathway, involving the production of reactive oxygen species, reduction of mitochondrial membrane potential, and activation of caspases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine-2,5-dicarboxylic acid
- Pyridine-2,6-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
Uniqueness
3-Aminopyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and carboxylic acid groups allow for versatile functionalization, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C7H6N2O4 |
|---|---|
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
3-aminopyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-4-3(6(10)11)1-2-9-5(4)7(12)13/h1-2H,8H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
XUESBDUVQIELIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
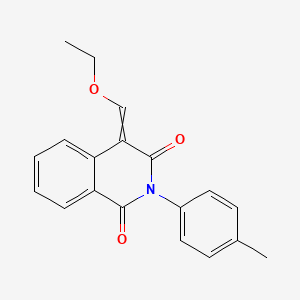
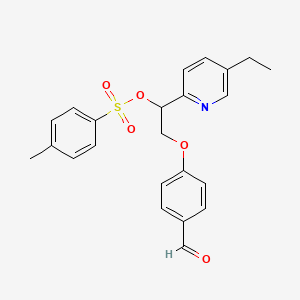

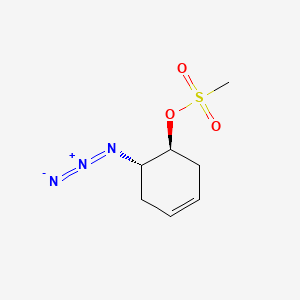

![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
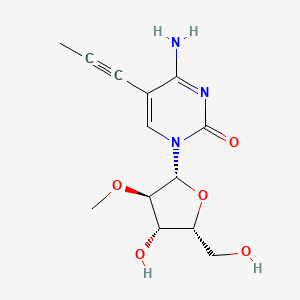
![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B11825977.png)
![b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate](/img/structure/B11825991.png)
